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molecular formula C12H16N2O B1268324 (2-Aminophenyl)(piperidin-1-yl)methanone CAS No. 39630-25-6

(2-Aminophenyl)(piperidin-1-yl)methanone

Cat. No. B1268324
M. Wt: 204.27 g/mol
InChI Key: YJTQPHOSNYIGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610991

Procedure details

Piperidine (1.63 liter) was added over a period of 30 minutes to a slurry of 2.5 kg isatoic anhydride in 12.5 liters of toluene. The reaction mixture was stirred for 20 minutes and extracted four times with 5 liters of 1.2N hydrochloric acid. The extracts were made basic and the product extracted with 12.5 liters of isopropyl acetate. The organic layer was washed with water and saturated sodium chloride solution and then concentrated to a thick slurry with a volume of 4 liters. The solid product was collected, washed with cold isopropyl acetate and dried overnight in vacuo to give 2.22 kg of 1-(2-aminobenzoyl)piperidine. Concentration of the filtrate afforded a second crop of 0.23 kg.
Quantity
1.63 L
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
12.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]12[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=1)[NH:12]C(=O)O[C:8]2=[O:9]>C1(C)C=CC=CC=1>[NH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:7]=1[C:8]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
1.63 L
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.5 kg
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
12.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted four times with 5 liters of 1.2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product extracted with 12.5 liters of isopropyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick slurry with a volume of 4 liters
CUSTOM
Type
CUSTOM
Details
The solid product was collected
WASH
Type
WASH
Details
washed with cold isopropyl acetate
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C(=O)N2CCCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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